molecular formula C8H15NO2 B3025542 N-(1,1-Dimethyl-3-oxobutyl)acetamide CAS No. 40652-47-9

N-(1,1-Dimethyl-3-oxobutyl)acetamide

Cat. No. B3025542
CAS RN: 40652-47-9
M. Wt: 157.21 g/mol
InChI Key: ADZBLCRDWZGXAI-UHFFFAOYSA-N
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Description

“N-(1,1-Dimethyl-3-oxobutyl)acetamide”, also known as “Diacetone Acrylamide”, is a highly reactive vinyl monomer . It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 . It is used in the synthesis of copolymers .


Synthesis Analysis

The synthesis of N-(1,1-Dimethyl-3-oxobutyl)acetamide involves the copolymerization of N-(1,1-dimethyl-3-oxobutyl)acrylamide (DOBA) and Methyl methacrylate (MMA) in dimethylformamide using benzoyl peroxide as the initiator at 70 °C .


Molecular Structure Analysis

The molecular structure of N-(1,1-Dimethyl-3-oxobutyl)acetamide consists of a carbonyl group (C=O), a nitrogen atom (N), and two methyl groups (CH3) attached to the same carbon atom . The structure also includes an acetyl group (O=CCH3) and a gem-dimethyl group .


Chemical Reactions Analysis

The chemical reactions involving N-(1,1-Dimethyl-3-oxobutyl)acetamide primarily include its copolymerization with other monomers such as Methyl methacrylate (MMA) to form copolymers .


Physical And Chemical Properties Analysis

N-(1,1-Dimethyl-3-oxobutyl)acetamide is a solid substance . Its SMILES string representation is O=C©NC©©CC©=O .

Scientific Research Applications

Antifungal Activity

N-(1,1-Dimethyl-3-oxobutyl)acetamide derivatives have shown promising results as antifungal agents. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective against various fungal species, including Candida and Aspergillus species. These derivatives exhibit broad antifungal activity and have demonstrated efficacy in vivo in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Environmental Monitoring

N-(1,1-Dimethyl-3-oxobutyl)acetamide derivatives can be used as molecular probes for detecting carbonyl compounds in environmental water samples. Houdier et al. (2000) reported the use of such derivatives for sensitive detection of small concentrations of aldehydes and ketones in water samples, highlighting their application in environmental monitoring (Houdier et al., 2000).

Synthesis and Characterization of Derivatives

The synthesis and structural analysis of N-(1,1-Dimethyl-3-oxobutyl)acetamide derivatives have been a focus of research. Nikonov et al. (2016) synthesized silylated derivatives and investigated their structures using various spectroscopic methods, contributing to the understanding of their chemical properties and potential applications in materials science (Nikonov et al., 2016).

Antimicrobial and Hemolytic Activities

The derivatives of N-(1,1-Dimethyl-3-oxobutyl)acetamide have been studied for their antimicrobial properties. Gul et al. (2017) synthesized a series of derivatives and screened them for antimicrobial activity, finding several compounds with significant efficacy against various microbial species (Gul et al., 2017).

Photoinitiator in Polymerization

N-(1,1-Dimethyl-3-oxobutyl)acetamide derivatives have applications in polymer science. Batibay et al. (2020) synthesized a derivative used as a nano-photoinitiator for the preparation of hybrid networks in polymer materials, demonstrating the potential of these compounds in advanced material synthesis (Batibay et al., 2020).

Future Directions

The future directions for N-(1,1-Dimethyl-3-oxobutyl)acetamide could involve further exploration of its properties and potential applications. Its reactivity and solubility characteristics make it a promising candidate for the synthesis of various polymers .

properties

IUPAC Name

N-(2-methyl-4-oxopentan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(10)5-8(3,4)9-7(2)11/h5H2,1-4H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZBLCRDWZGXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453751
Record name N-(1,1-Dimethyl-3-oxobutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-Dimethyl-3-oxobutyl)acetamide

CAS RN

40652-47-9
Record name N-(1,1-Dimethyl-3-oxobutyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PA Wade, N Paparoidamis, CJ Miller… - Canadian Journal of …, 2019 - cdnsciencepub.com
Tandem nitration and Ritter reaction of three conjugated dienes using trifluoroacetyl nitrate in acetonitrile led predominantly to 1,4-addition products and concomitant N-nitration. The …
Number of citations: 2 cdnsciencepub.com
P Wade, N Paparoidamis, CJ Miller, SA Costa - 2019 - tspace.library.utoronto.ca
Tandem nitration / Ritter reaction of three conjugated dienes using trifluoroacetyl nitrate in acetonitrile led predominantly to 1,4-addition products and concomitant N-nitration. The major …
Number of citations: 0 tspace.library.utoronto.ca
AS Fisyuk, NV Poendaev - Molecules, 2002 - mdpi.com
It has been shown that N-(3-oxoalkyl)chloroacetamides (1) can be converted into cis-3,4-epoxypiridin-2-ones (2) upon treatment with t-BuOK in a t-BuOH-C 6 H 6 solution due to a …
Number of citations: 12 www.mdpi.com

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